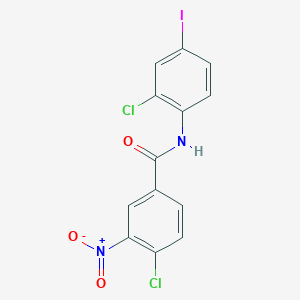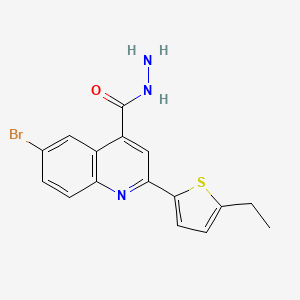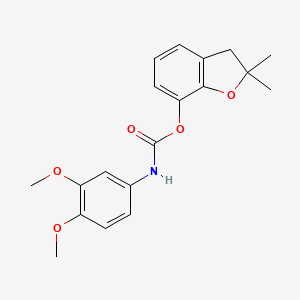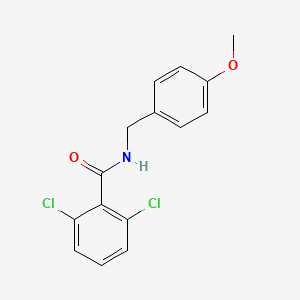
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide is an organic compound with the molecular formula C13H8Cl2INO3 It is a derivative of benzamide, characterized by the presence of chloro, iodo, and nitro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by halogenation to add the chloro and iodo substituents. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of 4-chloro-N-(2-chloro-4-iodophenyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen substituents can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-chloro-N-(2-chloro-4-iodophenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-chloro-N-(2-chloro-4-iodophenyl)-3-sulfamoylbenzamide:
Uniqueness
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide is unique due to the combination of chloro, iodo, and nitro substituents, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
特性
IUPAC Name |
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-11-4-2-8(16)6-10(11)15/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGRYRZYXNOENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[(4-Phenylpiperazin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B6029978.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B6029988.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6029994.png)

![1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one](/img/structure/B6030010.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-pyridinylthio)acetamide](/img/structure/B6030022.png)
![3-[(cyclohexylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6030030.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)


